molecular formula C19H19NO B257240 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol

9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol

Cat. No. B257240
M. Wt: 277.4 g/mol
InChI Key: LIBHRLXUVWJUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol, also known as DMABF, is a fluorescent compound that has been used in scientific research for various applications. DMABF is a member of the fluorene family of compounds and is known for its unique fluorescence properties.

Mechanism of Action

9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol is a fluorescent compound that emits light when excited by a light source. The mechanism of action of 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol involves the transfer of energy from the excited state of the compound to a nearby molecule. The energy transfer results in the emission of light, which can be detected and measured.
Biochemical and Physiological Effects:
9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol has been shown to have minimal toxicity and does not affect cell viability. It has been used in live-cell imaging studies to monitor intracellular pH changes. 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol has also been used to study the interaction between drugs and their targets, as well as to study the mechanism of action of various enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol in lab experiments include its unique fluorescence properties, its ability to monitor intracellular pH changes, and its low toxicity. However, 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol has some limitations, including its limited solubility in water and its sensitivity to pH changes.

Future Directions

There are several future directions for the use of 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol in scientific research. One direction is to develop new fluorescent probes based on 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol for specific applications. Another direction is to study the interaction between 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol and various biomolecules, such as proteins and nucleic acids. Additionally, 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol could be used to study the mechanism of action of various drugs and enzymes.

Synthesis Methods

9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol can be synthesized through a multi-step process starting from commercially available fluorene. The first step involves the bromination of fluorene to form 9-bromo-fluorene. The bromine atom is then substituted with a dimethylamino group through a nucleophilic substitution reaction using dimethylamine. The final step involves the addition of a butynyl group to the nitrogen atom of the dimethylamino group using a Sonogashira coupling reaction. The product obtained is 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol.

Scientific Research Applications

9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol has been used in scientific research as a fluorescent probe for various applications. It has been used to study the binding of proteins and nucleic acids, as well as to monitor intracellular pH changes. 9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol has also been used to study the interaction between drugs and their targets, as well as to study the mechanism of action of various enzymes.

properties

Product Name

9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

9-[4-(dimethylamino)but-2-ynyl]fluoren-9-ol

InChI

InChI=1S/C19H19NO/c1-20(2)14-8-7-13-19(21)17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,21H,13-14H2,1-2H3

InChI Key

LIBHRLXUVWJUNX-UHFFFAOYSA-N

SMILES

CN(C)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O

Canonical SMILES

CN(C)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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